6-amino-4-(2,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, 2,5-diethoxybenzaldehyde, and malononitrile in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperatures, usually around 70-75°C, for a few hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It serves as a ligand for various biological targets, including enzymes and receptors, making it useful in biochemical assays and drug discovery.
Material Science: Pyrazole derivatives are used in the development of advanced materials, such as liquid crystals and UV stabilizers.
Agricultural Chemistry: The compound may have applications as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function. This can result in the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- **6-amino-4-(3,4-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- **Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate
- **5-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile stands out due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the diethoxy groups may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O3/c1-4-23-11-6-7-14(24-5-2)12(8-11)16-13(9-19)17(20)25-18-15(16)10(3)21-22-18/h6-8,16H,4-5,20H2,1-3H3,(H,21,22) |
InChI Key |
AQSLSTWFPOBMJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.